alpha-Solanine

Description

Overview of Steroidal Glycoalkaloids in Solanaceae

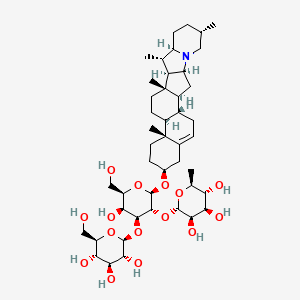

Steroidal glycoalkaloids (SGAs) are a class of naturally occurring nitrogen-containing secondary metabolites found in plants belonging to the Solanaceae family. mdpi.comthieme-connect.com This family includes economically important food crops such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena). canada.caresearchgate.netnih.gov SGAs consist of a C27 cholestane (B1235564) skeleton, which forms the aglycone, linked to a carbohydrate side chain. thieme-connect.comiomcworld.com The specific structure of both the aglycone and the sugar moiety varies between different plant species, leading to a wide diversity of SGAs. nih.gov For instance, potatoes primarily contain α-solanine and α-chaconine, while tomatoes produce α-tomatine and dehydrotomatine, and eggplants contain solasonine (B1682107) and solamargine. canada.cafoodandnutritionjournal.orgresearchgate.net

These compounds are not uniformly distributed throughout the plant but tend to accumulate in specific organs like leaves, flowers, sprouts, and tubers. thieme-connect.comoregonstate.edu Their production is considered a defense mechanism, protecting the plants against a broad range of threats including herbivores, insects, fungi, and bacteria. thieme-connect.comcanada.cawikipedia.org While low levels of SGAs can contribute to the characteristic flavor of some vegetables, higher concentrations can impart a bitter taste. thieme-connect.comcanada.ca

Historical Perspectives of alpha-Solanine Research

The study of α-solanine has a long history, intertwined with observations of toxicity associated with the consumption of certain Solanaceae plants, particularly potatoes. Cases of poisoning in humans and livestock after ingesting green or sprouted potatoes have been documented for centuries, leading to early investigations into the toxic principles of these plants. scialert.netjebms.org The term "solanine" was first used in the 19th century to describe the crude toxic extract from potato sprouts.

Early research focused on isolating and characterizing the toxic component. It was later discovered that "solanine" was actually a mixture of several related glycoalkaloids, with α-solanine and α-chaconine being the most prominent in potatoes. foodandnutritionjournal.orginchem.org Initial studies were primarily concerned with the toxicological aspects of these compounds. However, with the advancement of analytical techniques, research has expanded to explore the biosynthesis, metabolism, and diverse biological activities of α-solanine. mdpi.com In recent decades, there has been a growing interest in the potential pharmacological properties of α-solanine, including its anti-cancer activities. scialert.netmedchemexpress.comnih.gov

Significance of this compound as a Phytometabolite

As a phytometabolite, α-solanine plays a crucial role in the plant's defense system. wikipedia.org Its synthesis is often induced by stressors such as physical damage, exposure to light, or attack by pathogens, highlighting its function as a stress metabolite. foodandnutritionjournal.orgwikipedia.orginchem.org This protective role is significant in an agricultural context, as it can influence crop resistance to pests and diseases.

From a food science and human health perspective, the presence of α-solanine in staple crops like potatoes is of considerable importance. foodandnutritionjournal.orgmerieuxnutrisciences.com Regulatory bodies and food safety agencies monitor the levels of glycoalkaloids in commercially available potatoes to ensure they remain below established safety thresholds. scispace.com

Furthermore, the unique chemical structure and biological activities of α-solanine have made it a subject of interest in pharmacological and medical research. mdpi.comnih.gov Its mechanisms of action, particularly its interaction with cell membranes and enzymes, are being investigated for potential therapeutic applications. researchgate.netchemicalbook.com The study of α-solanine, therefore, spans multiple scientific disciplines, from plant biology and agriculture to toxicology and medicine.

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSETXHNHBTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860251 | |

| Record name | Solanid-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless solid; [MSDSonline], Solid | |

| Record name | Solanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Solanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/, READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SLENDER NEEDLES FROM 85% ALC | |

CAS No. |

20562-02-1 | |

| Record name | Solanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Solanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | alpha-Solanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Alpha Solanine in Planta

Precursor Pathways and Metabolic Flux

The journey to α-solanine begins with the integration of the mevalonate (B85504) pathway, leading to the formation of cholesterol, a critical intermediate. This sterol then undergoes further modifications to yield the aglycone solanidine (B192412), which is subsequently glycosylated to form α-solanine.

The biosynthesis of α-solanine is initiated through the mevalonate (MVA) pathway. researchgate.nettum.de This fundamental metabolic pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. researchgate.nettum.deresearchgate.net Through a series of condensation reactions, these precursors are assembled to form squalene (B77637), which is then cyclized to produce 2,3-oxidosqualene (B107256). researchgate.netresearchgate.net Studies using 13CO2 labeling have confirmed that the IPP and DMAPP precursors for α-solanine biosynthesis are predominantly formed via the mevalonate pathway. tum.de

Cholesterol is a crucial intermediate in the biosynthesis of steroidal glycoalkaloids (SGAs) like α-solanine. slu.senih.govslu.setitech.ac.jpslu.senih.gov While a minor sterol in many plants, cholesterol is found in relatively high levels in Solanaceae species. nih.govslu.seresearchgate.net The biosynthetic pathway proceeds from 2,3-oxidosqualene to cycloartenol (B190886), which is then converted to cholesterol. frontiersin.org The central role of cholesterol as a precursor has been firmly established through studies involving the application of deuterium-labeled cholesterol to potato shoots, which showed its incorporation into α-solanine and α-chaconine. slu.seslu.senih.gov Further evidence comes from genetic modification studies; for instance, the overexpression of a sterol methyltransferase (SMT1) gene in potato plants led to decreased levels of free cholesterol and a corresponding reduction in total glycoalkaloid content. nih.govslu.seoup.com Conversely, down-regulation of genes involved in cholesterol synthesis, such as StDWF1, has been shown to lower both cholesterol and SGA levels. slu.seslu.seresearchgate.netmedcraveonline.comresearchgate.net

The aglycone of α-solanine is solanidine. slu.sewikipedia.org The biosynthesis of solanidine from cholesterol involves a series of modifications, including oxidation, transamination, and glycosylation. wikipedia.org The pathway to solanidine formation is believed to involve the conversion of cholesterol through several intermediates. vt.edu

Recent research has revealed that the biosynthesis of the solanidane (B3343774) skeleton of α-solanine diverges from the spirosolane (B1244043) biosynthesis pathway. eurekalert.orgnih.govresearchgate.net Spirosolanes, such as α-tomatine found in tomatoes, are another class of steroidal glycoalkaloids. eurekalert.orgnih.gov It has been demonstrated that α-solanine is biosynthesized from a spirosolane precursor. eurekalert.orgspudsmart.com Feeding experiments with α-tomatine in potato plants where the α-solanine biosynthetic enzyme was disrupted resulted in the metabolic conversion to the corresponding solanidane compound. eurekalert.orgspudsmart.com This indicates that a spirosolane intermediate is a key precursor in the formation of the solanidane structure. The conversion from the spirosolane to the solanidane skeleton is a critical branching point in the biosynthesis of these alkaloids in potatoes. nih.gov

Cholesterol as a Key Intermediate

Enzymatic Steps and Catalytic Conversions

Specific enzymes play pivotal roles in catalyzing the key reactions in the α-solanine biosynthetic pathway. The activities of these enzymes are crucial for the conversion of intermediates and the final formation of the α-solanine molecule.

Sterol Δ24-reductase, encoded by the StDWF1 gene, is a key enzyme in the biosynthesis of both sterols and SGAs in potatoes. slu.semedcraveonline.comresearchgate.net This enzyme is involved in the final step of campesterol (B1663852) and sitosterol (B1666911) synthesis and also plays a crucial role in cholesterol biosynthesis. researchgate.net Research has shown that the down-regulation of StDWF1 in transgenic potato plants leads to a reduction in the levels of both cholesterol and SGAs, including α-solanine. slu.seslu.seresearchgate.netresearchgate.net This demonstrates the significant role of StDWF1 in providing the cholesterol precursor necessary for glycoalkaloid synthesis. slu.seslu.semedcraveonline.com

A key enzymatic step that differentiates the biosynthesis of α-solanine in potatoes from that of spirosolanes in tomatoes is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as Dioxygenase for Potato Solanidane synthesis (DPS). eurekalert.orgnih.govresearchgate.net This enzyme is responsible for the conversion of the spirosolane skeleton into the solanidane skeleton. eurekalert.orgnih.gov Specifically, DPS catalyzes the C-16 hydroxylation of spirosolane-type SGAs, which leads to a ring rearrangement to form the solanidane backbone. eurekalert.orgnih.govresearchgate.netrsc.org

Studies where the DPS gene was suppressed in potato plants showed a significant decrease in solanidane concentrations and an accumulation of spirosolanes. eurekalert.orgspudsmart.com This confirmed that DPS is the critical enzyme for this conversion. eurekalert.orgspudsmart.com The evolution of the DPS enzyme in potatoes is considered the key event that led to the divergence of the α-solanine biosynthesis pathway from the spirosolane pathway found in other Solanaceae species like tomato. eurekalert.org

Cytochrome P450 Monooxygenases (PGA1, PGA2) Involvement

The biosynthesis of α-solanine, a prominent steroidal glycoalkaloid (SGA) in potatoes, involves critical hydroxylation steps catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov Research has identified two key P450 enzymes, designated as POTATO GLYCOALKALOID BIOSYNTHESIS1 (PGA1) and PGA2, which play pivotal roles in the early stages of the SGA biosynthetic pathway. nih.govosaka-u.ac.jp These enzymes are encoded by the CYP72A208 and CYP72A188 genes, respectively. nih.gov

Functional analyses have revealed the specific roles of these enzymes. PGA2 is responsible for the C-22 hydroxylation of cholesterol, while PGA1 catalyzes the subsequent C-26 hydroxylation. nih.gov These hydroxylation events are crucial for the formation of the solanidine aglycone, the precursor to α-solanine. wikipedia.org The involvement of these P450s was confirmed through in vitro enzyme assays and by analyzing the metabolic profiles of plants where the expression of these genes was suppressed. nih.govresearchgate.net In these knockdown plants, the accumulation of SGAs was significantly reduced, underscoring the essential function of PGA1 and PGA2 in the biosynthetic pathway. nih.govosaka-u.ac.jp

The genes encoding these enzymes, along with other SGA biosynthesis genes, are often found in clusters within the plant genome. kobe-u.ac.jp For instance, three key P450 genes, PGA1/CYP72A208/GAME7, PGA2/CYP72A188/GAME8, and PGA3/CYP88B1/GAME4, are highly expressed in potato sprouts, a tissue known for high SGA accumulation. kobe-u.ac.jp

Glycosyltransferase-Mediated Glycosylation

The final steps in the biosynthesis of α-solanine involve the glycosylation of the steroidal alkaloid aglycone, solanidine. wikipedia.orgsmolecule.com This process is catalyzed by a series of enzymes known as glycosyltransferases (GTs), which attach sugar moieties to the solanidine backbone. smolecule.com

The glycosylation of solanidine is a branched pathway leading to the formation of both α-solanine and α-chaconine, the two major glycoalkaloids in potato. usda.gov The initial glycosylation step is considered the committed step in this pathway. usda.govresearchgate.net Specific UDP-dependent glycosyltransferases (SGTs) are responsible for these reactions. usda.gov

SGT1 (UDP-galactose:solanidine galactosyltransferase): This enzyme is responsible for the addition of a galactose molecule to solanidine, initiating the branch of the pathway that leads to the synthesis of α-solanine. usda.gov

SGT2 (UDP-glucose:solanidine glucosyltransferase): This enzyme catalyzes the addition of a glucose molecule to solanidine, leading to the formation of γ-chaconine, a precursor to α-chaconine. usda.gov

SGT3 (UDP-rhamnose: β-solanine/β-chaconine rhamnosyltransferase): This enzyme is involved in the addition of a rhamnose moiety. researchgate.net

The sequential action of these glycosyltransferases results in the formation of the characteristic trisaccharide chains of α-solanine and α-chaconine. nih.gov The regulation and specificity of these enzymes are crucial in determining the final ratio of α-solanine to α-chaconine in the plant. wur.nl

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of α-solanine is a complex process regulated at the genetic and molecular level, involving the coordinated expression of numerous genes.

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analyses have been instrumental in identifying the genes involved in α-solanine biosynthesis. nih.gov By comparing the gene expression profiles of different plant tissues and under various conditions, researchers have identified a suite of genes that are co-expressed with the accumulation of steroidal glycoalkaloids (SGAs). nih.gov These studies have revealed that genes encoding enzymes for the entire biosynthetic pathway, from the initial steps of the mevalonate pathway to the final glycosylation steps, are often coordinately regulated. frontiersin.org

For instance, transcriptomic analysis of potato tubers exposed to light showed the induction of key genes in both chlorophyll (B73375) and glycoalkaloid biosynthesis, including HMG1, SQS, CAS1, SSR2, SGT1, and SGT2. frontiersin.org Comparative transcriptome analysis between different tissues of Solanum khasianum identified 54 unigenes potentially involved in SGA biosynthesis. nih.gov Furthermore, a study on germinated and dormant potato tubers identified 6,260 differentially expressed genes, with many being involved in secondary metabolite biosynthesis, including α-solanine. acs.org These analyses provide a comprehensive view of the genetic landscape underlying α-solanine production.

Transcription Factors and Regulatory Networks (e.g., Jasmonate-responsive ERF factors)

The expression of SGA biosynthetic genes is controlled by a network of transcription factors. A key family of transcription factors involved in this regulation is the APETALA2/Ethylene Response Factor (AP2/ERF) family. nih.govmdpi.com One particular member, known as GLYCOALKALOID METABOLISM 9 (GAME9) or Jasmonate-responsive ERF 4 (JRE4), has been identified as a master regulator of SGA biosynthesis in both tomato and potato. nih.govcolab.wsmdpi.com

GAME9/JRE4 controls the expression of not only the core SGA biosynthetic genes but also genes in the upstream mevalonate and cholesterol pathways. nih.gov The activity of GAME9/JRE4 is induced by jasmonic acid (JA), a plant hormone involved in defense responses. colab.wsoup.com This link explains why SGA levels often increase in response to wounding and herbivory, as these stresses trigger JA signaling. researchgate.net Other transcription factors, such as SlHY5 and SlPIF3, which are involved in light signal transduction, have also been shown to regulate the expression of GAME genes, indicating a complex regulatory network that integrates various environmental and developmental cues. frontiersin.org

Gene Knockdown and Genome Editing Approaches in Pathway Elucidation

Gene knockdown and genome editing techniques have been powerful tools for elucidating the function of specific genes in the α-solanine biosynthetic pathway. nih.govoregonstate.edu By silencing or knocking out individual genes, researchers can observe the resulting changes in the metabolic profile and confirm the gene's role in the pathway.

For example, the knockdown of PGA1 or PGA2 genes resulted in a significant reduction of SGA content in potato plants, confirming their essential role in the early hydroxylation steps. nih.govosaka-u.ac.jp Similarly, antisense suppression of SGT1 and SGT2 altered the ratio of α-solanine and α-chaconine, demonstrating their specific roles in the glycosylation of solanidine. usda.govhapres.com

More recently, CRISPR/Cas9-mediated genome editing has been employed to create potato lines with significantly reduced or eliminated SGA content. tandfonline.comisaaa.org Targeting key genes such as StSSR2 (Sterol side chain reductase 2) and St16DOX (steroid 16α-hydroxylase) has successfully led to a decrease in α-solanine and α-chaconine levels. tandfonline.comresearchgate.netfrontiersin.orgexlibrisgroup.com These studies not only provide definitive evidence for the function of these genes but also offer a promising strategy for developing safer potato varieties.

Environmental and Physiological Factors Influencing Biosynthesis

The biosynthesis of α-solanine is not static but is influenced by a variety of environmental and physiological factors. These factors can significantly impact the accumulation of this compound in different parts of the plant.

| Factor | Effect on α-Solanine Biosynthesis |

| Light Exposure | Increases production, particularly in potato tubers. wikipedia.orgpurdue.edu The greening of potatoes is an indicator of increased chlorophyll and often coincides with elevated solanine levels. purdue.eduhealthline.com Blue and red light wavelengths are particularly effective at inducing SGA accumulation. frontiersin.orgresearchgate.net |

| Mechanical Damage | Wounding, cutting, or bruising of potato tubers stimulates the synthesis of α-solanine as a defense response. wikipedia.orgoregonstate.edu This is often mediated by the induction of jasmonic acid. researchgate.netnih.gov |

| Storage Conditions | Improper storage, especially at low temperatures or in the presence of light, can lead to increased α-solanine levels. nih.govoregonstate.edu Storing potatoes in a cool, dark place is recommended to minimize accumulation. oregonstate.edujebms.org |

| Tuber Maturity and Size | Immature tubers generally contain higher concentrations of glycoalkaloids than mature ones. oregonstate.edu Smaller tubers also tend to have higher levels due to a larger surface area-to-volume ratio, as solanine is concentrated in the skin. oregonstate.edu |

| Sprouting | Potato sprouts are naturally high in α-solanine. oregonstate.edupurdue.edu |

| Drought Stress | Unfavorable climatic conditions, including drought, can increase glycoalkaloid levels in potato tubers. frontiersin.orgresearchgate.net |

These factors highlight the plant's ability to modulate α-solanine production as a defense mechanism against various stresses. wikipedia.org

Mechanical Stress and Wounding Responses

Physical damage to potato tubers is another powerful trigger for α-solanine synthesis. wikipedia.orgmdpi.com Mechanical injuries, such as cutting, bruising, dropping, and puncturing, can lead to a significant and rapid increase in the concentration of glycoalkaloids in both the peel and the flesh of the tuber. inchem.orgoregonstate.eduashs.org This response is a natural defense mechanism, where the plant produces these toxic compounds at the site of injury to ward off potential infections by pathogens. wikipedia.org

The extent of α-solanine accumulation depends on the type and severity of the mechanical injury. ashs.orgsqu.edu.om Studies have shown that cutting tubers results in the highest accumulation of glycoalkaloids compared to other forms of damage like brushing or hammering. ashs.orgsqu.edu.om The increase in glycoalkaloid levels is most pronounced within the first 7 to 15 days following the injury. ashs.orgsqu.edu.om

Storage conditions following the damage also play a critical role. For instance, storing injured tubers at higher temperatures (e.g., 21°C) stimulates greater glycoalkaloid formation than storage at lower temperatures (e.g., 4°C). ashs.org Research indicates that mechanical damage and light exposure can act synergistically, sometimes doubling the level of glycoalkaloids found in tubers immediately after harvest. mdpi.com

Table 2: Impact of Mechanical Injury on Glycoalkaloid Content in Potato Tubers

| Type of Injury | Relative Glycoalkaloid Accumulation | Influencing Factors | Reference |

|---|---|---|---|

| Cutting/Slicing | Highest increase | Storage Temperature, Duration | ashs.orgsqu.edu.om |

| Bruising/Hammering | Significant increase | Cultivar, Storage Temperature | ashs.org |

| Puncturing | Significant increase | Cultivar, Storage Temperature | ashs.org |

| Brushing | Moderate increase | Cultivar, Storage Temperature | ashs.org |

Biotic Stressors (e.g., Fungal Attack, Pest Infestation)

Alpha-solanine is an integral part of the potato plant's chemical defense system against a range of biotic stressors, including fungi and insect pests. inchem.orgmdpi.comnih.gov The synthesis of α-solanine and related glycoalkaloids increases in response to attack, providing the plant with insecticidal and fungicidal properties. inchem.orgnih.gov

Similarly, infestation by insect pests, such as the green peach aphid (Myzus persicae), can induce higher levels of α-solanine in the plant tissues, particularly in the leaves. mdpi.com This induced defense can negatively impact the performance and population growth of the aphids. mdpi.com The concentration of glycoalkaloids is typically higher in the leaves than in the tubers, which serves as a natural defense for the photosynthetically active parts of the plant against herbivores. mdpi.com

Cultivar-Specific and Genotypic Variations

The capacity to produce α-solanine, both basally and in response to stress, is strongly influenced by the potato cultivar's genetic makeup. agriculturejournals.czfrontiersin.orgagriculturejournals.cz Significant variation in α-solanine and total glycoalkaloid (TGA) content exists among different potato varieties. agriculturejournals.czf1000research.comnih.gov Some cultivars are inherently more prone to accumulating high levels of these compounds than others. inchem.org

For example, studies comparing numerous cultivars have documented a wide range of TGA levels. agriculturejournals.czresearchgate.net In one study of 16 cultivars, the α-solanine content in the tuber flesh ranged from 10.39 to 77.01 mg/kg of fresh matter, with the purple-fleshed 'Bora Valley' cultivar showing significantly higher levels than others. agriculturejournals.cz Another study of 60 varieties found that TGA levels varied significantly, with environmental conditions differentially affecting genetically predisposed cultivars. nih.gov

The ratio of α-chaconine to α-solanine can also be cultivar-dependent, although α-chaconine is often present in higher proportions. agriculturejournals.czresearchgate.net This genotypic influence is a critical factor for potato breeders and processors, as selecting cultivars with a stable and low glycoalkaloid profile is essential. agriculturejournals.cz While flesh color itself does not appear to be a reliable predictor of glycoalkaloid content, the genotype remains the decisive factor. agriculturejournals.czagriculturejournals.cz

Table 3: Genotypic Variation of α-Solanine and Total Glycoalkaloids (TGA) in Different Potato Cultivars (Example Data)

| Cultivar | Flesh Color | α-Solanine (mg/kg FM) | Total Glycoalkaloids (TGA) (mg/kg FM) | Reference |

|---|---|---|---|---|

| Bora Valley | Purple | 77.01 | 167.77 | agriculturejournals.cz |

| Agria (control) | Yellow | N/A | 86.3 | agriculturejournals.czresearchgate.net |

| Red Emmalie | Red | N/A | 43.6 | researchgate.net |

| Russet Burbank | White | N/A | 67.0 | researchgate.net |

| Tigoni | N/A | 4.32 (mg/100g) | 10.56 (mg/100g) | scispace.comfoodandnutritionjournal.org |

| Dutch Robijn | N/A | 2.80 (mg/100g) | 6.80 (mg/100g) | scispace.comfoodandnutritionjournal.org |

Note: Values are illustrative of the range of variation and are sourced from different studies with varying methodologies. Direct comparison between all cultivars listed may not be appropriate.

Developmental Stage Influences

The concentration of α-solanine in potato tubers is not constant throughout their development; it changes as the tuber grows and matures. foodandnutritionjournal.orgoregonstate.edu Generally, immature or young tubers contain higher concentrations of glycoalkaloids than fully mature tubers. foodandnutritionjournal.orgoregonstate.edu These levels tend to decrease as the tuber develops and matures. scispace.comfoodandnutritionjournal.org

One study that analyzed tubers at different time points—tuber initiation (55 days after planting), bulking (95 days), and maturity (125 days)—found a gradual decrease in both α-solanine and α-chaconine content as the tubers matured. scispace.comfoodandnutritionjournal.org For instance, the mean tuber concentration of α-solanine followed a pattern of reduction from the initial tuberization stage to the final harvest stage. scispace.com This pattern is consistent with the understanding that high concentrations of these defensive compounds are more critical during the early, more vulnerable stages of development. foodandnutritionjournal.org

Furthermore, smaller tubers tend to have a higher concentration of glycoalkaloids than larger ones. oregonstate.edu This is partly because glycoalkaloids are most concentrated in and near the skin, and smaller tubers have a higher surface area-to-volume ratio. oregonstate.edumdpi.com Harvesting potatoes at full maturity is therefore recommended to ensure lower levels of these natural toxicants. foodandnutritionjournal.org

Plant Defense Mechanisms

This compound is a cornerstone of the plant's innate defense system, providing protection against a wide array of biological threats. wikipedia.orgmyskinrecipes.com Its synthesis is often ramped up in response to stress, such as physical damage or attack by pests. wikipedia.org

This compound acts as a natural deterrent against a broad spectrum of herbivores and insects. myskinrecipes.comnih.gov Its bitter taste and toxic properties discourage feeding by many animals. cymitquimica.comwikipedia.org Plants in the Solanaceae family, such as potatoes, naturally produce α-solanine and the related glycoalkaloid α-chaconine as a defense mechanism. wikipedia.orgsrce.hr These compounds are found in all parts of the plant, with particularly high concentrations in the leaves, stems, and sprouts. wikipedia.orgsrce.hr

When insects attempt to feed on these plants, the ingestion of α-solanine can lead to various adverse effects, including developmental disruptions, malformations, and reduced population growth. nih.gov Research has demonstrated the toxic and antifeedant activities of α-solanine against various insect pests, including the Khapra beetle (Trogoderma granarium) and the green peach aphid (Myzus persicae). uba.arcapes.gov.br Studies have shown that higher concentrations of α-solanine in potato plants can inhibit the performance of aphids. mdpi.com The compound's effectiveness is highlighted by its ability to act as a repellent and, in some cases, an insecticide. wikipedia.orgnih.gov

Table 1: Documented Antifeedant and Insecticidal Effects of α-Solanine

| Target Organism | Observed Effect(s) | Reference(s) |

| Trogoderma granarium (Khapra beetle) | Toxic and antifeedant activities, reduced growth rate and food consumption. | capes.gov.br |

| Myzus persicae (Green peach aphid) | Inhibited performance and phloem absorption. | uba.armdpi.com |

| Galleria mellonella (Greater wax moth) | Decreased survivorship, fecundity, and fertility. | researchgate.net |

| General Herbivores | Acts as a natural defense substance. | nih.gov |

This compound exhibits significant antifungal and antipathogen properties, protecting plants from various diseases. scialert.netplantarchives.org This glycoalkaloid can inhibit the growth of a wide range of fungi and bacteria. scialert.netplantarchives.orgresearchgate.net Its mode of action often involves the disruption of cell membranes. mdpi.com

Research has shown that α-solanine is effective against several plant pathogenic fungi, including Alternaria brassicicola, Phoma medicaginis, and Rhizoctonia solani. mdpi.comscielo.br Studies have also demonstrated its inhibitory effects against the fungus Curvularia trifolii, which causes leaf spot disease in strawberries. nih.gov In this case, α-solanine was found to induce oxidative stress in the fungus, leading to inhibited growth. nih.govmdpi.com Furthermore, α-solanine, often in synergy with α-chaconine, has been shown to have bactericidal or bacteriostatic effects on potato pathogens like Pectobacterium and Dickeya species. mdpi.com The synergistic effect of these two glycoalkaloids can be more potent than either compound alone. mdpi.comresearchgate.netnih.gov

Table 2: Antimicrobial Activity of α-Solanine

| Pathogen | Type | Observed Effect(s) | Reference(s) |

| Curvularia trifolii | Fungus | Inhibition of fungal growth and development of spores. | nih.govmdpi.com |

| Alternaria brassicicola | Fungus | In vitro growth inhibition. | mdpi.com |

| Phoma medicaginis | Fungus | In vitro growth inhibition. | mdpi.com |

| Rhizoctonia solani | Fungus | In vitro growth inhibition. | mdpi.comscielo.br |

| Pectobacterium spp. | Bacteria | Bacteriostatic and bactericidal effects. | mdpi.com |

| Dickeya spp. | Bacteria | Bacteriostatic and bactericidal effects. | mdpi.com |

| Escherichia coli | Bacteria | Effective inhibition. | plantarchives.org |

| Staphylococcus aureus | Bacteria | Effective inhibition. | plantarchives.org |

| Pseudomonas aeruginosa | Bacteria | Effective inhibition. | plantarchives.org |

This compound functions as a stress metabolite and a phytoalexin, with its production being induced in response to various biotic and abiotic stressors. wikipedia.orgscialert.net Phytoalexins are antimicrobial compounds synthesized by plants as part of their active defense mechanism against infection or stress. nih.govresearchgate.net The concentration of α-solanine increases when the plant is exposed to factors like mechanical injury, light exposure, and attack by pathogens or herbivores. wikipedia.orgsrce.hrinchem.org This response is a natural defense strategy to protect the plant from further harm. wikipedia.org For instance, when a potato tuber is damaged or exposed to light, it increases the biosynthesis of glycoalkaloids, giving the tuber a bitter taste and making it less appealing to be eaten. wikipedia.orgsrce.hr This accumulation of α-solanine is a clear example of an induced defense response. ontosight.ainih.gov

Antifungal and Antipathogen Properties

Interspecific Chemical Interactions (Allelopathy)

This compound is also involved in allelopathy, the chemical inhibition of one plant by another.

Allelopathic compounds released by plants can negatively impact the germination and growth of nearby plants. mdpi.com Extracts from plants containing α-solanine, such as silverleaf nightshade (Solanum elaeagnifolium), have been shown to reduce the germination and growth of various crops, including wheat, barley, and corn. unirioja.es Similarly, extracts from Solanum nigrum have demonstrated inhibitory effects on the germination and radicle length of crops like Pisum sativum. biomedpharmajournal.org The phytotoxic effects are often concentration-dependent, with higher concentrations causing greater inhibition. biomedpharmajournal.orgplantprotection.pl

The release of secondary metabolites like α-solanine into the soil can influence the composition and activity of soil microbial communities. nih.gov Research has shown that the application of steroid saponins, including α-solanine, to soil can alter bacterial communities. nih.gov Specifically, α-solanine has been found to enrich the abundance of certain bacteria, such as those from the genus Sphingobium. nih.gov This modulation of the soil microbiome can have further implications for plant health and nutrient cycling. The content of α-solanine in potato tubers has been observed to affect the diversity and abundance of endophytic bacteria. mdpi.com

Effects on Germination and Growth of Neighboring Plants

Synergistic Interactions with Other Glycoalkaloids (e.g., alpha-Chaconine)

The biological activity of α-solanine in plants is significantly amplified through synergistic interactions with other glycoalkaloids, most notably α-chaconine. These two compounds are the predominant glycoalkaloids found in potatoes, collectively accounting for up to 95% of the total glycoalkaloid content. scialert.net Their combined presence results in a more potent defense mechanism for the plant than either compound could achieve individually.

Research has consistently demonstrated that a mixture of α-solanine and α-chaconine exhibits a greater-than-additive effect in various biological activities, including antifungal and anti-herbivore functions. researchgate.netmdpi.com This synergism is crucial for the plant's defense against a wide range of pathogens and pests.

The primary mechanism underlying this synergy is believed to be related to their combined effect on cell membranes. Both α-solanine and α-chaconine can disrupt the integrity of cell membranes by forming complexes with membrane sterols. ualberta.ca While α-chaconine is generally considered more active in this regard, the presence of α-solanine enhances this disruptive capability. researchgate.netualberta.ca A proposed hypothesis suggests that the two glycoalkaloids may form a ternary complex with membrane sterols, leading to a more profound disturbance of the membrane structure and function. mdpi.com This enhanced membrane disruption is a key factor in their synergistic toxicity to fungi and herbivores.

The synergistic antifungal activity of α-solanine and α-chaconine has been well-documented. A mixture of these two compounds has shown marked antifungal activity against various plant pathogenic fungi. scielo.br For example, their combined effect is more potent in inhibiting the mycelial growth of fungi like Alternaria alternata, Rhizoctonia solani, Botrytis cinerea, and Fusarium oxysporum than when either compound is used alone. scielo.br This broad-spectrum antifungal action provides the plant with a robust defense against a variety of fungal threats.

Furthermore, the synergistic interaction between α-solanine and α-chaconine serves as a potent deterrent to herbivores. The combined presence of these glycoalkaloids has been shown to synergistically inhibit feeding by snails. researchgate.net This anti-feedant property discourages herbivores from consuming the plant, thereby protecting it from damage.

Research Findings on Synergistic Antifungal Activity

| Fungal Species | α-Solanine (EC50 µg/ml) | α-Chaconine (EC50 µg/ml) | 1:1 Mixture (EC50 µg/ml) | Reference |

| Alternaria alternata | >100 | 55.2 | 38.5 | scielo.br |

| Rhizoctonia solani | >100 | 48.7 | 26.4 | scielo.br |

| Botrytis cinerea | >100 | 68.3 | 45.1 | scielo.br |

| Fusarium oxysporum | >100 | 85.4 | 61.5 | scielo.br |

Biosynthesis of Alpha Solanine

The biosynthesis of α-solanine is a multi-step enzymatic process that originates from cholesterol. nih.govwikipedia.org The pathway can be broadly divided into the formation of the steroidal aglycone, solanidine (B192412), and the subsequent glycosylation to form α-solanine.

The initial precursor for this pathway is cholesterol. researchgate.net Through a series of hydroxylation, oxidation, and transamination reactions, cholesterol is converted into the steroidal alkaloid solanidine. wikipedia.org Key intermediates in this conversion include 2,3-oxidosqualene (B107256). researchgate.net Several enzymes are involved in this transformation, including cytochrome P450 monooxygenases. researchgate.net

Once solanidine is formed, it undergoes glycosylation, which is the attachment of sugar molecules. This process is catalyzed by specific glycosyltransferases. wikipedia.org In the case of α-solanine, a trisaccharide unit called solatriose is attached. This involves the sequential addition of galactose, glucose, and rhamnose. chemicalbook.com The enzymes solanidine galactosyltransferase (SGT1) and solanidine glucosyltransferase (SGT2) are key to this process. frontiersin.org The entire biosynthetic pathway is under genetic control and can be upregulated in response to environmental stressors like light exposure and physical damage. wikipedia.orgfrontiersin.org

Molecular and Cellular Mechanisms of Alpha Solanine Action

Membrane Interaction and Permeabilization

Disruption of Cellular and Organelle Membranes

Alpha-solanine is recognized for its ability to disrupt cellular and organelle membranes, a key aspect of its mechanism of action. This disruption is a primary contributor to its cytotoxic effects. mdpi.comjebms.org The interaction of α-solanine with the cell membrane can lead to increased permeability and, in some cases, lysis, causing the leakage of cellular contents. jebms.orgualberta.ca These membrane-disrupting effects are not limited to the outer cell membrane; they also extend to the membranes of organelles, such as mitochondria. wikipedia.orgnih.gov

The disruption of mitochondrial membranes is a particularly significant event. mdpi.com It has been observed that α-solanine can induce the permeabilization of the mitochondrial outer membrane, leading to the release of components like cytochrome C into the cytoplasm. nih.gov This release is a critical step in initiating apoptosis, or programmed cell death. nih.gov The integrity of both the outer and nuclear membranes can be compromised by glycoalkaloids, leading to significant cellular damage. mdpi.com The symptoms often associated with solanine consumption, such as gastrointestinal distress, are likely a direct result of this membrane disruption in cells. wikipedia.org

Interaction with Sterol Components of Membranes

The membrane-disruptive activity of α-solanine is strongly linked to its interaction with sterol components, particularly cholesterol, which are integral to the structure of many cellular membranes. mdpi.comualberta.ca Glycoalkaloids like α-solanine are known to form complexes with 3β-hydroxysterols, such as cholesterol. mdpi.com This interaction is a prerequisite for significant membrane perturbation. mdpi.comnih.gov

The proposed mechanism involves a multi-step process:

Insertion: The aglycone part of the α-solanine molecule inserts itself into the lipid bilayer of the membrane. ualberta.canih.gov

Complex Formation: The inserted glycoalkaloid then forms a complex with sterols present within the membrane. nih.gov

Rearrangement: The formation of these sterol-glycoalkaloid complexes leads to a rearrangement of the membrane structure, creating a rigid matrix that disturbs membrane function and can result in transient disruption and leakage. ualberta.canih.gov

The presence of cholesterol significantly influences the membrane-disrupting efficacy of α-solanine. Liposomes lacking cholesterol show minimal leakage when exposed to α-solanine, whereas those containing a high percentage of cholesterol experience substantial dye release. mdpi.com While α-solanine itself may not form the most stable complexes with cholesterol compared to other glycoalkaloids like α-chaconine, its interaction is still a critical factor in its biological activity. mdpi.com It has been noted that a synergistic effect occurs when α-solanine and α-chaconine are present together, leading to enhanced membrane disruption. mdpi.comnih.gov This synergy is thought to arise from favorable interactions between the sugar moieties of the two glycoalkaloids. mdpi.com

Mitochondrial Dynamics and Function

Modulation of Mitochondrial Membrane Potential

This compound has a pronounced effect on mitochondrial function, specifically by modulating the mitochondrial membrane potential (MMP). researchgate.netmdpi.com Research has demonstrated that exposure to α-solanine can lead to a decrease in the MMP in various cell types. researchgate.netmdpi.comresearchgate.net This reduction in membrane potential is a key indicator of mitochondrial dysfunction and is often a precursor to apoptosis. researchgate.netmdpi.com

The decrease in MMP is associated with the opening of permeability transition pores in the mitochondrial membrane. researchgate.netamegroups.cn This event disrupts the normal electrochemical gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The collapse of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govresearchgate.net

Impact on Ion Channel Activity (e.g., Potassium Channels)

A significant aspect of α-solanine's effect on mitochondria involves its interaction with ion channels, particularly potassium channels. wikipedia.orgresearchgate.net Studies have shown that α-solanine can trigger the opening of mitochondrial potassium channels. wikipedia.orgresearchgate.netijsr.net This action leads to an influx of potassium ions into the mitochondrial matrix, which contributes to the dissipation of the mitochondrial membrane potential. researchgate.net

The opening of these potassium channels is also linked to changes in intracellular calcium ion ([Ca2+]) concentrations. wikipedia.orgresearchgate.net The decrease in mitochondrial membrane potential leads to the transport of Ca2+ from the mitochondria into the cytoplasm. wikipedia.orgresearchgate.net This elevation of cytoplasmic Ca2+ is a critical signal that can trigger various cellular processes, including cell damage and apoptosis. wikipedia.orgresearchgate.netijsr.net While the primary effect is on potassium channels, α-solanine has also been shown to affect the active transport of sodium across cell membranes. wikipedia.org

Cellular Signaling and Metabolic Pathways

This compound exerts its biological effects by modulating a variety of cellular signaling and metabolic pathways, often leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

One of the key pathways affected is the PI3K/Akt/mTOR pathway . This compound has been shown to suppress the phosphorylation of PI3K and Akt, thereby inhibiting this critical survival pathway. mdpi.comnih.gov This inhibition can lead to a downstream decrease in the activity of mTOR, a central regulator of cell growth and proliferation. amegroups.cnnih.gov The suppression of the Akt/mTOR pathway is also linked to the induction of autophagy. amegroups.cnnih.gov

Another important target is the MAPK (mitogen-activated protein kinase) signaling pathway , including ERK. mdpi.com this compound can reduce the phosphorylation of ERK1/2, which is involved in regulating cell survival and death. mdpi.commdpi.com By downregulating the ERK1/2-HIF-1α and STAT3 signaling pathways, α-solanine can inhibit the expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. amegroups.cn

Furthermore, α-solanine influences the NF-κB signaling pathway . It has been identified as an inhibitor of this pathway in endothelial cells, which contributes to its anti-inflammatory effects. nih.govnih.gov

In terms of metabolic pathways, α-solanine biosynthesis itself involves the mevalonic acid and MEP/DOXP pathways . frontiersin.org While this relates to its production, its mechanism of action within cells involves the disruption of fundamental cellular processes. For instance, α-solanine can induce endoplasmic reticulum (ER) stress, which in turn can trigger autophagy and apoptosis. nih.gov It also modulates the expression of various proteins involved in cell cycle control, such as cyclin D1 and CDK2, leading to cell cycle arrest. amegroups.cn

The table below summarizes some of the key signaling pathways modulated by α-solanine and the resulting cellular effects.

| Signaling Pathway | Key Proteins Modulated | Cellular Effect | References |

| PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Inhibition of proliferation, Induction of autophagy | mdpi.comnih.gov |

| MAPK/ERK | p-ERK1/2 | Inhibition of proliferation and invasion | mdpi.commdpi.com |

| NF-κB | p-P65, p-IκBα, IKKα/β | Anti-inflammatory effects | nih.govnih.gov |

| STAT3 | STAT3 | Inhibition of angiogenesis | amegroups.cn |

| Endoplasmic Reticulum Stress | BiP, ATF6, PERK | Induction of autophagy | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis in specified cell lines)

This compound has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple intricate mechanisms. A primary mode of action involves its interaction with mitochondrial membranes. researchgate.netncats.io Studies have shown that α-solanine can open mitochondrial potassium channels, leading to a decrease in the mitochondrial membrane potential. researchgate.netncats.io This disruption results in the release of calcium ions (Ca2+) from the mitochondria into the cytoplasm, increasing the intracellular calcium concentration. researchgate.netresearchgate.netamegroups.cn The elevation of cytoplasmic Ca2+ is a critical event that can trigger the apoptotic cascade, ultimately leading to cell death. researchgate.netresearchgate.netamegroups.cn

In human hepatoma HepG2 cells, α-solanine treatment has been observed to cause typical signs of apoptosis. researchgate.net It concurrently lowers the mitochondrial membrane potential and increases intracellular Ca2+ concentration. researchgate.net Furthermore, α-solanine has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells, a key regulator of the mitochondrial apoptotic pathway. researchgate.net The downregulation of Bcl-2, coupled with the upregulation of the pro-apoptotic protein Bax, is a common mechanism by which α-solanine promotes apoptosis. researchgate.netamegroups.cnspandidos-publications.com

The induction of apoptosis by α-solanine is not limited to HepG2 cells. In human esophageal carcinoma cell lines EC9706 and Eca109, α-solanine treatment leads to a dose-dependent increase in the apoptotic rate. spandidos-publications.com This is accompanied by an increase in the activity of caspase-3/7 and alterations in the expression of apoptosis-related proteins, including decreased Bcl-2 and increased Bax levels. spandidos-publications.com Similarly, in pancreatic carcinoma cell lines (SW1990 and Panc-1) and colorectal carcinoma cells (RKO), α-solanine stimulates the activity of caspase-3, a key executioner caspase in the apoptotic pathway. spandidos-publications.com In esophageal cancer cells, α-solanine has also been shown to enhance irradiation-induced apoptosis by increasing the expression of cleaved caspase-3 and cleaved caspase-9. karger.com

Moreover, in human trophoblast HTR-8/SVneo cells, α-solanine has been shown to significantly increase the percentage of apoptotic cells. mdpi.com This effect was confirmed by TUNEL staining, which detects DNA fragmentation, a hallmark of apoptosis. mdpi.com The activation of apoptosis-regulating kinases such as ASK1 has also been noted in liver carcinoma cells exposed to α-solanine. spandidos-publications.com

Table 1: Effects of α-Solanine on Apoptosis in Different Cell Lines

| Cell Line | Key Molecular Events | Reference |

|---|---|---|

| HepG2 (Human Hepatoma) | Decreased mitochondrial membrane potential, increased intracellular Ca2+, decreased Bcl-2 expression, appearance of sub-G0 apoptosis peak. | researchgate.netresearchgate.net |

| EC9706 & Eca109 (Human Esophageal Carcinoma) | Increased apoptotic rate, increased caspase-3/7 activity, decreased Bcl-2 expression, increased Bax expression, enhanced irradiation-induced apoptosis via cleaved caspase-3 and -9. | spandidos-publications.comkarger.com |

| SW1990 & Panc-1 (Human Pancreatic Carcinoma) | Stimulation of caspase-3 activity. | spandidos-publications.com |

| RKO (Human Colorectal Carcinoma) | Stimulation of caspase-3 activity. | spandidos-publications.com |

| HTR-8/SVneo (Human Trophoblast) | Increased percentage of early and late apoptotic cells, confirmed by TUNEL staining. | mdpi.com |

| FaDu & CAL-33 (Human Head and Neck Squamous Cell Carcinoma) | Increased rate of apoptosis and necrosis at concentrations of 12 µM and above. | spandidos-publications.com |

Modulation of Enzyme Activities (e.g., Cholinesterase inhibition, Arylamine N-acetyltransferase)

This compound demonstrates significant modulatory effects on the activity of several key enzymes, including cholinesterases and arylamine N-acetyltransferases.

Cholinesterase Inhibition:

This compound is recognized for its ability to inhibit cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. ncats.ionih.govresearchgate.net Specifically, it has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net While α-chaconine, another potato glycoalkaloid, is considered a more potent cholinesterase inhibitor, α-solanine also exhibits weak to moderate inhibitory activity. nih.govresearchgate.net The inhibition of these enzymes can disrupt nerve function. researchgate.net Studies have shown that solanaceous glycoalkaloids can inhibit human BuChE at concentrations found in the serum of individuals after consuming potatoes. researchgate.net This inhibition is additive when combined with other cholinesterase inhibitors or certain drugs, which can have clinical implications by potentially slowing the metabolism of medications hydrolyzed by these enzymes. researchgate.net

Arylamine N-acetyltransferase (NAT) Inhibition:

This compound has been identified as a significant inhibitor of arylamine N-acetyltransferase (NAT) activity. spandidos-publications.comnih.gov NATs are phase II metabolizing enzymes that play a role in the bioactivation of arylamine carcinogens. spandidos-publications.com Research conducted on HepG2 human liver cancer cells has revealed that α-solanine can markedly decrease NAT activity in both intact cells and their cytoplasm in a dose-dependent manner. spandidos-publications.comnih.gov

Kinetic studies have characterized α-solanine as a non-competitive inhibitor of NAT in HepG2 cells. spandidos-publications.comnih.gov This means that α-solanine does not directly compete with the substrate (like 2-aminofluorene) for the active site of the enzyme. spandidos-publications.com Instead, it is thought to bind to the enzyme-substrate complex, altering the enzyme's conformation and thereby reducing its catalytic activity. spandidos-publications.com This is supported by the finding that while the Michaelis constant (Km) did not significantly change in the presence of α-solanine, the maximum velocity (Vmax) was significantly reduced. spandidos-publications.comnih.gov

Impact on Gene Expression within cellular systems (e.g., NAT1, NAT2 mRNA, lipid biosynthesis genes)

This compound exerts a notable influence on the expression of various genes within cellular systems, impacting pathways related to metabolism, cell signaling, and proliferation.

Modulation of NAT1 and NAT2 mRNA Expression:

Impact on Lipid Biosynthesis Genes:

Research on the fungus Curvularia trifolii has revealed that α-solanine treatment leads to significant alterations in the expression of genes related to lipid biosynthesis. mdpi.comresearchgate.netnih.gov Transcriptomic analysis of the fungus after exposure to α-solanine showed a differential expression of numerous genes, with a notable number being involved in lipid metabolism. mdpi.comresearchgate.netnih.gov This disruption of lipid biosynthesis is linked to the induction of oxidative stress within the fungal cells, ultimately contributing to growth inhibition. mdpi.comresearchgate.net The findings suggest that targeting lipid biosynthesis pathways is a key mechanism of α-solanine's action in this organism. mdpi.com

Other Gene Expression Changes:

Beyond NAT and lipid biosynthesis genes, α-solanine has been shown to modulate the expression of a variety of other genes involved in critical cellular processes, particularly in cancer cells. These include:

Metastasis-related proteins: In esophageal and prostate cancer cells, α-solanine has been found to reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9) and upregulate E-cadherin. spandidos-publications.comresearchgate.netmdpi.com

Apoptosis-related proteins: As mentioned previously, α-solanine can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. spandidos-publications.com

Proliferation-associated proteins: In liver carcinoma cells, α-solanine has been shown to inhibit the expression of proteins associated with proliferation, such as HDAC1. spandidos-publications.com

Effects on Cellular Proliferation (in vitro non-human cell lines)

This compound has demonstrated inhibitory effects on the proliferation of various non-human cell lines, primarily investigated in the context of its antifungal and insecticidal properties.

In the fungus Curvularia trifolii, a plant pathogen, treatment with α-solanine resulted in poor growth and development of fungal spores. mdpi.comresearchgate.net This inhibition of proliferation is linked to the induction of oxidative stress and the disruption of lipid biosynthesis, as evidenced by transcriptomic and metabolomic analyses. mdpi.comresearchgate.netnih.gov The study highlights the potential of α-solanine as a natural inhibitor of fungal growth. mdpi.comresearchgate.netnih.gov

In addition to its antifungal activity, α-solanine has also been shown to affect insect cells. While the specific cell lines are not always detailed, studies on the insect Galleria mellonella indicate that dietary α-solanine can negatively impact its development, leading to decreased survivorship. chemfaces.com This suggests an anti-proliferative or cytotoxic effect on the insect's cells.

It is important to note that at very low concentrations, α-solanine has been observed to have a stimulatory effect on the growth of cultured human fibroblasts by shortening the G1 phase of the cell cycle. nih.gov However, at higher concentrations, it inhibits fibroblast cell growth and causes an abnormal accumulation of cells in the G2 phase. nih.gov This biphasic effect underscores the concentration-dependent nature of α-solanine's impact on cellular proliferation.

Degradation and Environmental Fate of Alpha Solanine

Microbial Degradation Pathways

Microorganisms play a crucial role in the detoxification of α-solanine through enzymatic processes. Both bacteria and fungi have demonstrated the ability to metabolize this complex glycoalkaloid, breaking it down into less toxic compounds.

Bacterial Metabolism and Enzymatic Hydrolysis

Bacteria, particularly those found in soil and the gut of certain insects, have evolved sophisticated mechanisms to degrade α-solanine. This process is primarily achieved through enzymatic hydrolysis, which involves the stepwise removal of the sugar moieties from the solanidine (B192412) backbone.

The bacterial degradation of α-solanine is a sequential process that results in several intermediate products before the final aglycone, solanidine, is formed. This stepwise hydrolysis involves the cleavage of the trisaccharide chain attached to the solanidine core.

The initial step in the degradation pathway is the removal of the terminal rhamnose sugar, followed by glucose, and finally galactose. This process yields the following intermediate compounds:

β-Solanine: Formed by the removal of one sugar unit.

γ-Solanine: Results from the cleavage of two sugar units. researchgate.netnih.gov

Solanidine: The final aglycone product after the complete removal of the trisaccharide chain. researchgate.netnih.gov

Studies have shown that indigenous microorganisms in groundwater can degrade α-solanine into β1-solanine, γ-solanine, and ultimately solanidine within 21 to 42 days. researchgate.netnih.govresearchgate.net The toxicity of these breakdown products decreases with each successive deglycosylation step. frontiersin.org

Table 1: Intermediate Products of α-Solanine Degradation

| Compound Name | Description |

|---|---|

| α-Solanine | The parent glycoalkaloid with a trisaccharide chain. |

| β-Solanine | An intermediate product formed by the removal of one sugar molecule. |

| γ-Solanine | An intermediate product formed by the removal of two sugar molecules. |

| Solanidine | The aglycone of α-solanine, lacking the sugar side chain. |

The enzymatic breakdown of α-solanine is carried out by a class of enzymes known as glycoside hydrolases (GHs). These enzymes specifically target and cleave the glycosidic bonds linking the sugar units in the trisaccharide chain. The key enzymes identified in the degradation of α-solanine include:

α-L-rhamnosidase: This enzyme is responsible for cleaving the terminal rhamnose unit from the sugar chain.

β-glucosidase: This enzyme hydrolyzes the glucose unit.

β-galactosidase: This enzyme removes the galactose unit attached to the solanidine aglycone. researchgate.netacs.orgnih.gov

Research has shown that a combination of these enzymes is necessary for the complete deglycosylation of α-solanine to solanidine. google.com For instance, the bacterium Glutamicibacter halophytocola S2 produces three multifunctional glycoside hydrolases (RhaA, GluA, and GalA) that can collectively degrade α-solanine. researchgate.net RhaA and GluA can hydrolyze α-rhamnose, β-glucose, and β-galactose, while GalA can hydrolyze β-glucose and β-galactose. researchgate.net The addition of either RhaA or GluA alone can lead to the final product, solanidine. researchgate.net

Several bacterial strains have been identified and characterized for their ability to degrade α-solanine. These bacteria have been isolated from various environments, including potato peels, surrounding soil, and the gut of potato pests. asm.orgnih.gov

Notable α-solanine degrading bacterial strains include:

Glutamicibacter halophytocola : A gut bacterium of the potato tuber moth, Phthorimaea operculella, which can effectively degrade α-solanine. researchgate.netnih.govresearchgate.net

Arthrobacter sp. : Strains of Arthrobacter, isolated from green potato peels and surrounding soils, have demonstrated the ability to completely degrade α-solanine. acs.orgasm.orgnih.govresearchgate.net Whole-genome sequencing of Arthrobacter sp. S41 revealed a gene cluster involved in the deglycosylation process. acs.org

Serratia sp. : This genus has also been identified as capable of degrading α-solanine. nih.govresearchgate.net

Pseudomonas fluorescens : The well-described antifungal strain P. fluorescens In5, isolated from a potato field, can degrade α-solanine. nih.gov

These bacteria utilize α-solanine as a carbon source, highlighting their metabolic capability to detoxify this compound. nih.gov

Table 2: Bacterial Strains Involved in α-Solanine Degradation

| Bacterial Strain | Source of Isolation | Key Findings |

|---|---|---|

| Glutamicibacter halophytocola S2 | Gut of potato tuber moth (Phthorimaea operculella) | Produces multifunctional glycoside hydrolases for complete degradation. researchgate.netnih.govresearchgate.net |

| Arthrobacter sp. S39 & S41 | Green potato peel and surrounding soil | Capable of complete degradation of α-solanine. acs.orgasm.orgnih.govresearchgate.net Genome sequencing revealed a gene cluster for deglycosylation. acs.org |

| Serratia sp. S40 | Soil surrounding greened potatoes | Efficiently degrades α-solanine. nih.govresearchgate.net |

| Pseudomonas fluorescens In5 | Potato field soil | Demonstrates the ability to degrade α-solanine. nih.gov |

Identification of Glycoside Hydrolase Enzymes (e.g., α-rhamnosidase, β-glucosidase, β-galactosidase)

Fungal Metabolism and Resistance Mechanisms

Fungi, including some plant pathogens, also possess the ability to metabolize α-solanine. However, their interaction with this glycoalkaloid can also involve resistance mechanisms.

Some fungi can degrade α-solanine by cleaving the carbohydrate units, leading to the formation of β- or γ-glycoalkaloids and eventually solanidine. researchgate.net For example, two strains of the potato pathogen Gibberella pulicaris (formerly Fusarium sambucinum) can metabolize α-solanine. researchgate.net In contrast, some fungi exhibit resistance. For instance, Plectosphaerella cucumerina can only produce α-L-rhamnosidase, which is not effective against α-solanine. researchgate.netfrontiersin.org

Recent studies on the fungus Curvularia trifolii, which causes leaf spot disease in strawberries, have shown that α-solanine can inhibit its growth and spore development. nih.govresearchgate.net Transcriptome and metabolome analysis revealed that α-solanine induces oxidative stress and alters lipid biosynthesis pathways in the fungus, demonstrating a mechanism of fungal inhibition rather than degradation. nih.govresearchgate.net

Environmental Dissipation and Persistence

The fate of α-solanine in the environment is influenced by its degradation pathways and its interaction with soil and water. While it can be introduced into the terrestrial environment through decaying potato plant material, its potential for leaching and persistence is a key consideration. cgiar.orgacs.org

Studies have shown that the degradation of α-solanine in soil and groundwater is primarily a microbial process. nih.govresearchgate.netcgiar.org In agricultural soils, α-solanine degradation often follows a pattern of rapid initial breakdown followed by a slower phase, with half-lives in topsoils ranging from 1.8 to 4.1 days at 15°C. researchgate.netcgiar.org However, residual amounts can persist for longer periods. researchgate.net

Field studies have detected α-solanine in the upper soil layers of potato fields, particularly after plant senescence. acs.orgresearchgate.net The amount detected in the soil is typically a small fraction of the total amount present in the potato plants. acs.orgresearchgate.net Importantly, studies have generally not detected α-solanine in groundwater beneath potato fields, suggesting a low leaching potential. cgiar.orgacs.org The primary route for the dissipation of α-solanine appears to be degradation within the plant material itself as it decays. cgiar.orgcgiar.org

Degradation in Agricultural Soils

The breakdown of α-solanine in agricultural soils is a dynamic process primarily driven by microbial activity. cgiar.org Studies tracking the degradation of α-solanine in different agricultural soils reveal a consistent pattern: a rapid initial degradation phase is followed by a much slower secondary phase. cgiar.orgresearchgate.netnih.gov This kinetic behavior can be accurately described by a sum of two first-order equations. cgiar.orgnih.gov

The rate of degradation is influenced by soil type and temperature. In topsoils at a temperature of 15°C, the half-life of α-solanine is estimated to be between 1.8 and 4.1 days. cgiar.orgresearchgate.netresearchgate.net The quickest degradation has been observed in sandy soils, a phenomenon linked to the lower presence of sorbents which can bind the compound and make it less available to microbial action. researchgate.netresearchgate.net When the temperature is lowered to 5°C, the degradation process slows, with half-lives in both topsoil and subsoil extending to a range of 4.7 to 8.7 days. cgiar.orgresearchgate.netnih.govcgiar.org

Despite the relatively fast initial breakdown, residuals of α-solanine can persist in the soil for extended periods, with detectable levels still present after 42 days of observation. cgiar.orgresearchgate.netcgiar.org Field studies have shown that dissipation during the winter months is particularly slow. cgiar.orgcgiar.org While concentrations in the upper soil can reach up to 2.8 mg/kg dry weight, this accounts for only a minor fraction of the total amount produced by the potato plants. cgiar.orgcgiar.org

Half-life of α-Solanine in Agricultural Soils

| Soil Condition | Temperature | Estimated Half-Life | Reference |

|---|---|---|---|

| Topsoils (various textures) | 15°C | 1.8 - 4.1 days | cgiar.org, researchgate.net, researchgate.net |

| Sandy Soil (A- and C-horizon) | 5°C | 4.7 - 8.7 days | cgiar.org, researchgate.net, nih.gov |

Fate in Groundwater Systems

The potential for α-solanine to leach into groundwater is a significant environmental consideration, especially in sandy soils under heavy irrigation which increases the risk of percolation. cgiar.orgcgiar.orgscielo.br However, field studies have provided reassuring results. In a comprehensive study at a potato field, no traces of glycoalkaloids were found in groundwater sampled from 2 to 4 meters below the surface during the growing season. cgiar.orgcgiar.org This suggests that the leaching potential of α-solanine is low under typical agricultural conditions. cgiar.orgcgiar.org

Laboratory investigations confirm that should α-solanine reach groundwater, indigenous microorganisms are capable of degrading it. cgiar.orgcgiar.orgnih.gov Studies using groundwater spiked with α-solanine showed that its degradation is primarily a microbial process, with no significant abiotic breakdown observed. researchgate.netnih.gov The degradation proceeds through a stepwise cleavage of the compound's trisaccharide chain. cgiar.orgcgiar.org The process begins with the formation of β1-solanine and γ-solanine, ultimately yielding the aglycone, solanidine, which is also subject to further degradation. cgiar.orgresearchgate.netcgiar.org In these lab settings, complete degradation of the spiked glycoalkaloids occurred within 21 to 42 days. researchgate.netresearchgate.netnih.gov

Microbial Degradation Pathway of α-Solanine in Groundwater

| Initial Compound | Intermediate Metabolites | Final Aglycone | Reference |

|---|---|---|---|

| α-Solanine | β1-Solanine → γ-Solanine | Solanidine | cgiar.org, researchgate.net, cgiar.org, |

In-Planta Degradation During Senescence and Decay

A crucial aspect of α-solanine's environmental fate is its degradation within the potato plant itself, particularly during the stages of senescence (aging) and decay. cgiar.orgcgiar.org Field research demonstrates a significant decrease in the total glycoalkaloid content of potato plants as they mature and die back. The total amount of glycoalkaloids in the plants can reach a maximum of approximately 25 kg per hectare in July. cgiar.orgcgiar.org However, as the plants senesce, this amount dramatically decreases to below 0.63 kg per hectare by October. cgiar.orgcgiar.org

Glycoalkaloid Content in Potato Plants Over a Growing Season

| Time Period | Total Plant Glycoalkaloid Amount (per hectare) | Reference |

|---|---|---|

| July (Maximum) | ~25 kg | cgiar.org, cgiar.org |

| October (Post-Senescence) | < 0.63 kg | cgiar.org, cgiar.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| α-Chaconine |

| α-Solanine |

| β-Chaconine |

| β1-Solanine |

| γ-Chaconine |

| γ-Solanine |

| Demissidine |

| Solanidine |

| Solasodine |

Advanced Analytical Methodologies for Alpha Solanine Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of α-solanine involves its extraction from the plant matrix and subsequent purification to remove interfering compounds. The choice of technique significantly impacts the recovery and accuracy of the final analysis.

Ultrasound-Assisted Extraction (UAE) is an efficient and green technology for extracting bioactive compounds like α-solanine. mdpi.com The process utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which often leads to higher yields in shorter times compared to conventional methods. mdpi.com Optimization of UAE parameters is crucial for maximizing the extraction efficiency of α-solanine.

Research has focused on optimizing several key parameters, including solvent type, sample-to-solvent ratio, ultrasonic power, temperature, and extraction time. A study on potato peel waste identified UAE with methanol (B129727) as the solvent and a sample-to-solvent ratio of 1:10 (w/v) as the optimal conditions. nih.govnih.gov This method was developed using a three-factor, three-level full factorial experimental design to systematically evaluate the extraction parameters. nih.govnih.gov Similarly, for extracting α-solanine from eggplant fruits, ultrasonic wave extraction proved superior to other methods, yielding the highest extraction rates. horticultureresearch.net The optimal conditions in this case were a 70% methanol solvent system, an extraction temperature of 50°C, a duration of 60 minutes, and a material-to-liquid ratio of 1:10. horticultureresearch.netresearchgate.net

Another study applied ultrasound technology not only for extraction from potato peels but also for the simultaneous conversion of α-solanine into its derivative, β-solanine. researchgate.net This research investigated the effects of varying ultrasonic power density (20, 35, and 50 W/L) and processing time (5 to 40 minutes) using an ultrasonic bath operating at 25 kHz. researchgate.net